Acetylaspartyl-valyl-aspartyl-alanine
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Overview
Description
Acetylaspartyl-valyl-aspartyl-alanine is a peptide compound composed of four amino acids: acetylaspartic acid, valine, aspartic acid, and alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetylaspartyl-valyl-aspartyl-alanine typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include carbobenzoxy (Cbz) and tert-butoxycarbonyl (Boc). The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds under mild conditions .
Industrial Production Methods
Industrial production of peptide compounds like this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers has streamlined this process, making it more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
Acetylaspartyl-valyl-aspartyl-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the side chains of amino acids like valine and alanine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Substitution reactions often use reagents like N-hydroxysuccinimide (NHS) esters or carbodiimides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
Acetylaspartyl-valyl-aspartyl-alanine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of acetylaspartyl-valyl-aspartyl-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Acetylaspartylglutamic acid: Another peptide with similar structural features but different biological activity.
Aspartame: A dipeptide used as an artificial sweetener, composed of aspartic acid and phenylalanine.
Uniqueness
Acetylaspartyl-valyl-aspartyl-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties.
Properties
CAS No. |
93620-52-1 |
---|---|
Molecular Formula |
C18H28N4O10 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H28N4O10/c1-7(2)14(22-16(29)10(5-12(24)25)20-9(4)23)17(30)21-11(6-13(26)27)15(28)19-8(3)18(31)32/h7-8,10-11,14H,5-6H2,1-4H3,(H,19,28)(H,20,23)(H,21,30)(H,22,29)(H,24,25)(H,26,27)(H,31,32)/t8-,10-,11-,14-/m0/s1 |
InChI Key |
BHXJNTBLFUDSSF-AEHQLWAISA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Origin of Product |
United States |
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